
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride is a chemical compound with the molecular formula C7H13Cl3N2O2This compound is characterized by the presence of two chloroethyl groups, a pyruvamidoxime moiety, and a phenylhydrazone group, making it a versatile molecule for research and industrial purposes .
Métodos De Preparación
The synthesis of N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride involves several steps. One common method includes the reaction of N,N-bis(2-chloroethyl)amine hydrochloride with chloroanhydrides of carboxylic acids in the presence of pyridine. This reaction typically occurs in chloroform, yielding N,N-bis(2-chloroethyl)amides . Another approach involves the use of anhydrous sodium acetate instead of pyridine, which can result in varying yields . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride involves its ability to form covalent bonds with nucleophilic sites in biomolecules. This compound can alkylate DNA, leading to the formation of DNA adducts and cross-links. These interactions can disrupt cellular processes such as replication and transcription, ultimately resulting in cytotoxic effects . The molecular targets include the N7 position of guanine in DNA, which is a common site for alkylation by nitrogen mustards .
Comparación Con Compuestos Similares
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride can be compared with other similar compounds, such as:
N,N-Bis(2-chloroethyl)amine hydrochloride: This compound is a precursor in the synthesis of various bis(2-chloroethyl) derivatives.
N,N-Bis(2-chloroethyl)methylamine: Known for its cyclization reactions in aqueous hydrazine, leading to the formation of heterocyclic compounds.
N,N-Bis(2-chloroethyl)-N’-hydroxy-2-oxopropanimidamide: Another related compound with similar chemical properties and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
77337-91-8 |
|---|---|
Fórmula molecular |
C13H19Cl3N4O |
Peso molecular |
353.7 g/mol |
Nombre IUPAC |
(2E)-N,N-bis(2-chloroethyl)-N'-hydroxy-2-(phenylhydrazinylidene)propanimidamide;hydrochloride |
InChI |
InChI=1S/C13H18Cl2N4O.ClH/c1-11(16-17-12-5-3-2-4-6-12)13(18-20)19(9-7-14)10-8-15;/h2-6,17,20H,7-10H2,1H3;1H/b16-11+,18-13-; |
Clave InChI |
XKXLAWAGTHKYAC-AZGPVPMLSA-N |
SMILES isomérico |
C/C(=N\NC1=CC=CC=C1)/C(=N/O)/N(CCCl)CCCl.Cl |
SMILES canónico |
CC(=NNC1=CC=CC=C1)C(=NO)N(CCCl)CCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]](/img/structure/B14431005.png)
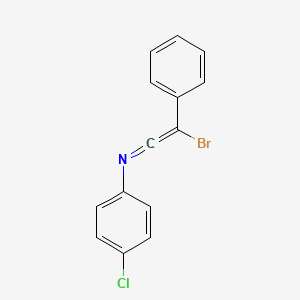
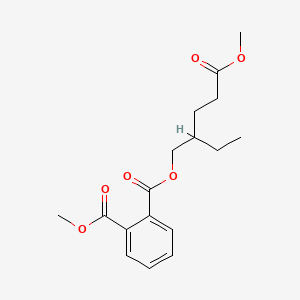
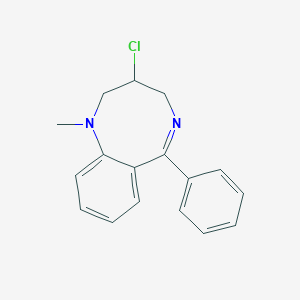
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
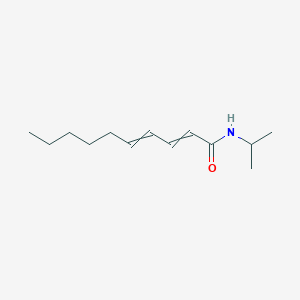
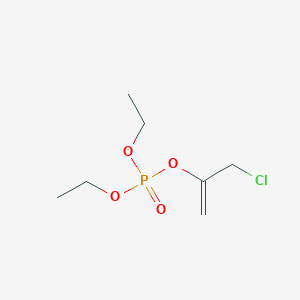

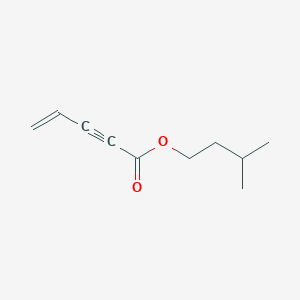
![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)

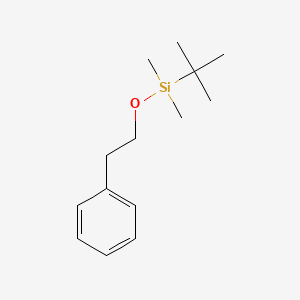
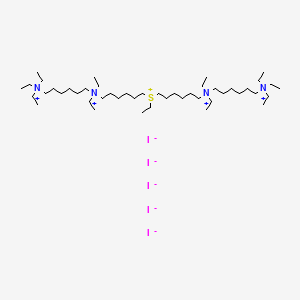
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
